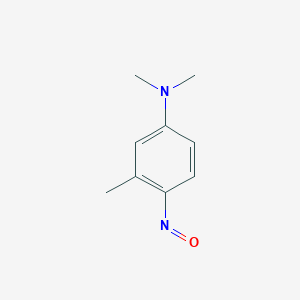![molecular formula C16H13BrN2O3 B14004468 5-Bromo-6-hydroxy-3,8-diazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),10,12,14,16-pentaene-2,9-dione CAS No. 65417-07-4](/img/structure/B14004468.png)
5-Bromo-6-hydroxy-3,8-diazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),10,12,14,16-pentaene-2,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-6-hydroxy-3,8-diazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),10,12,14,16-pentaene-2,9-dione is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a tetracyclic framework with bromine and hydroxyl functional groups, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-hydroxy-3,8-diazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),10,12,14,16-pentaene-2,9-dione typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by cyclization and functional group modifications. Specific reaction conditions such as temperature, solvent, and catalysts play a crucial role in the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production while maintaining the quality of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-6-hydroxy-3,8-diazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),10,12,14,16-pentaene-2,9-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the bromine or hydroxyl groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while nucleophilic substitution of the bromine atom can introduce various functional groups .
Wissenschaftliche Forschungsanwendungen
5-Bromo-6-hydroxy-3,8-diazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),10,12,14,16-pentaene-2,9-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Bromo-6-hydroxy-3,8-diazatetracyclo[88003,8012,17]octadeca-1(18),10,12,14,16-pentaene-2,9-dione involves its interaction with specific molecular targets and pathways The bromine and hydroxyl groups play a crucial role in its reactivity and binding affinity to target molecules
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-6-hydroxy-5,6-dimethyl-3,8-diazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),10,12,14,16-pentaene-2,9-dione
- 5-Bromo-6-hydroxyhexahydro isobenzofuran-1(3H)-one
Uniqueness
Compared to similar compounds, 5-Bromo-6-hydroxy-3,8-diazatetracyclo[88003,8012,17]octadeca-1(18),10,12,14,16-pentaene-2,9-dione stands out due to its unique tetracyclic structure and the presence of both bromine and hydroxyl functional groups
Eigenschaften
CAS-Nummer |
65417-07-4 |
|---|---|
Molekularformel |
C16H13BrN2O3 |
Molekulargewicht |
361.19 g/mol |
IUPAC-Name |
5-bromo-6-hydroxy-3,8-diazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),10,12,14,16-pentaene-2,9-dione |
InChI |
InChI=1S/C16H13BrN2O3/c17-13-7-18-15(21)11-5-9-3-1-2-4-10(9)6-12(11)16(22)19(18)8-14(13)20/h1-6,13-14,20H,7-8H2 |
InChI-Schlüssel |
DFYPZEXLPPEIDU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(CN2N1C(=O)C3=CC4=CC=CC=C4C=C3C2=O)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


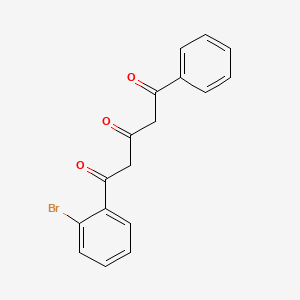
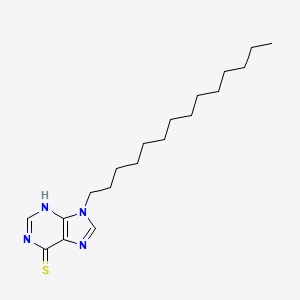
![[[2-Bromo-1-(4-bromophenyl)ethylidene]amino]urea](/img/structure/B14004399.png)
![3,5-Dibromo-4-[(e)-(2,4,6-triaminopyrimidin-5-yl)diazenyl]benzenesulfonamide](/img/structure/B14004407.png)
![Dimethyl 2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate](/img/structure/B14004413.png)
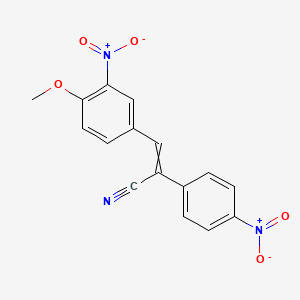
![2-Amino-3-[4-(dimethylamino)phenyl]-3-phenyl-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14004427.png)
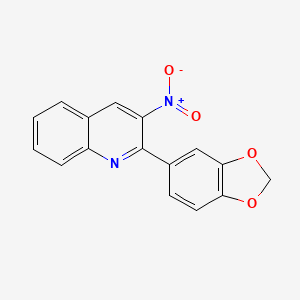
![S-[2,6-dichloro-4-(fluorosulfonyl)phenyl] dimethylcarbamothioate](/img/structure/B14004437.png)
![(19S)-7-(2-aminoethoxy)-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;hydrochloride](/img/structure/B14004439.png)
![Diethyl [1-(4-nitrophenyl)ethyl]propanedioate](/img/structure/B14004440.png)


